3,3-Difluoro-DL-glutamic acid is a fluorinated derivative of glutamic acid, characterized by the substitution of two fluorine atoms at the 3-position of the carbon backbone. This compound is of significant interest in medicinal chemistry and biochemistry due to its potential applications in drug development and as a biochemical probe.
3,3-Difluoro-DL-glutamic acid can be synthesized from various precursors, including glutamic acid itself. The introduction of fluorine atoms into the structure typically enhances the biological activity and stability of the compound compared to its non-fluorinated counterparts.
This compound belongs to the class of amino acids, specifically classified as a fluorinated amino acid. Its unique properties stem from the presence of fluorine, which can influence molecular interactions and biological functions.
The synthesis of 3,3-difluoro-DL-glutamic acid can be approached through several methods, primarily involving electrophilic fluorination techniques. One effective method involves the use of N-fluorobenzenesulfonimide or other fluorinating agents to introduce fluorine into the glutamic acid framework.
The molecular formula for 3,3-difluoro-DL-glutamic acid is C5H6F2N1O4. The presence of two fluorine atoms at the 3-position alters the electronic properties and steric hindrance around the amino acid structure.
3,3-Difluoro-DL-glutamic acid can participate in various chemical reactions typical for amino acids:
The mechanism by which 3,3-difluoro-DL-glutamic acid exerts its biological effects is not fully elucidated but likely involves modulation of neurotransmitter systems due to its structural similarity to natural amino acids.
Studies have shown that introducing fluorine can significantly influence solubility and permeability characteristics, which are crucial for drug development applications .
Glutamic acid (Glu), a proteinogenic amino acid with the molecular formula C5H9NO4 and molecular weight of 147.13 g/mol, serves fundamental roles in cellular metabolism and neurotransmission [4] [5]. Its structure features an α-amino group, an α-carboxylic acid group, and a side-chain γ-carboxylic acid group, allowing it to exist in multiple ionization states depending on pH. At physiological pH, glutamate predominantly exists as a zwitterion (−OOC−CH(NH+3)−(CH2)2−COO−) [4].
3,3-Difluoro-DL-glutamic acid (DFG) is a synthetic analogue where two fluorine atoms replace hydrogen atoms at the β-carbon of the glutamate side chain. This β,β-difluorination imposes significant steric and electronic alterations: The C–F bond length (1.39 Å) is shorter than C–H (1.09 Å), while the van der Waals radius of fluorine (1.47 Å) exceeds hydrogen’s (1.20 Å). Additionally, the high electronegativity of fluorine (3.98) induces a strong electron-withdrawing effect, lowering the pKa of adjacent carboxyl groups and enhancing metabolic stability against enzymatic degradation [1] [10]. Unlike natural L-glutamate, DFG is typically synthesized as a racemic mixture (DL-form), impacting its interactions with chiral biological targets.
Table 1: Comparative Properties of Glutamic Acid and Key Fluorinated Analogues
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | pKa (Carboxyl Groups) |
---|---|---|---|---|
L-Glutamic acid | C5H9NO4 | 147.13 | -CH2-CH2-COOH side chain | pKa1: 2.10, pKa2: 4.07 [4] |
3,3-Difluoro-DL-glutamic acid | C5H7F2NO4 | 181.11 | -CF2-COOH side chain | Estimated pKa: <2.5 (α-COOH), ~3.2 (γ-COOH) [10] |
4-Fluoroglutamic acid | C5H8FNO4 | 165.12 | -CH2-CHF-COOH side chain | pKa γ-COOH: ~3.8 [10] |
Fluorination strategically manipulates amino acid behavior for medicinal chemistry. Key rationales include:
Table 2: Effects of Fluorination on Glutamate Analogues
Parameter | Natural Glutamate | 3,3-Difluoroglutamate | 4-Fluoroglutamate | Biological Consequence |
---|---|---|---|---|
Side-chain pKa | ~4.07 | ~3.2 | ~3.8 | Enhanced anionic character at pH 7.4 |
Bond Dissociation Energy (C-X) | C–H: 413 kJ/mol | C–F: 485 kJ/mol | C–F: 485 kJ/mol | Resistance to metabolic degradation |
Enzyme Substrate Efficiency (FPGS) | Reference (1.0) | V/K increased 7-fold [10] | Chain terminator [10] | Altered polyglutamylation kinetics |
The synthesis of DFG emerged from efforts to create metabolically stable folate analogues:
Scheme 1: Modern Synthesis of DFG via Michael Addition Dehydroalanine Derivative + BrCF₂COOEt → [Cu, TMEDA, THF, reflux] → Protected DFG → [Deprotection] → 3,3-Difluoro-DL-glutamic acid
Table 3: Evolution of 3,3-Difluoroglutamic Acid Synthesis
Year | Method | Key Reagent/Intermediate | Yield | Limitations | Reference |
---|---|---|---|---|---|
1993 | Bicyclic lactam rearrangement | 3,3-Difluoroprolinol derivative | Not specified | Multi-step, moderate scalability | [2] |
1994 | Photoinduced radical addition | Ethyl iododifluoroacetate | <50% | Radical side products | [1] |
2003 | Biomimetic transamination | Difluorinated α-keto acid precursor | ~40% | Racemic product | [6] |
2018 | Cu/TMEDA Michael addition | Ethyl bromodifluoroacetate + 2b | 68% | Fails with β-alkyl dehydroalaninates | [1] |
Medicinal Chemistry Applications
DFG’s primary application lies in modulating folate metabolism:
Figure 1: DFG in Folate Metabolism (A) FPGS kinetics show enhanced polyglutamylation with DFG-containing folates. (B) Proposed transition-state stabilization by DFG’s CF₂ group during γ-glutamyl transfer.
Enzyme Mechanism Probes
DFG elucidates catalytic roles of glutamate residues:
Table 4: Key Medicinal and Catalytic Applications of 3,3-Difluoroglutamate
Application Domain | Target System | Role of DFG | Outcome/Insight | Reference |
---|---|---|---|---|
Antifolate Therapy | Folylpolyglutamate synthetase (FPGS) | Alternate substrate promoting chain elongation | 7-fold ↑ V/K for polyglutamylation vs. folate; enhanced drug retention [10] | |
Enzyme Mechanism Study | Cdc25A phosphatase | Potential probe for Glu-431’s general acid function | Hypothesis: DFG substitution tests proton-donor efficiency in mutants | [9] |
DNA Repair Enzymes | T4 endonuclease V | Mimic of Glu-23’s transition-state stabilization | Confirmed carboxylate essential for imino intermediate stability [3] | |
Metabolic Tracking | Folate pathways | 19F NMR reporter for real-time polyglutamylation | Distinct chemical shifts for mono-/polyglutamates [8] |
These applications highlight DFG’s dual utility as a mechanistic probe and a modulator of biological activity, driven by the unique physicochemical properties imparted by difluorination.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7